2-Chloro-2-methoxypropane

Catalog No.
S15123338
CAS No.
61976-72-5
M.F
C4H9ClO
M. Wt
108.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-2-methoxypropane

CAS Number

61976-72-5

Product Name

2-Chloro-2-methoxypropane

IUPAC Name

2-chloro-2-methoxypropane

Molecular Formula

C4H9ClO

Molecular Weight

108.57 g/mol

InChI

InChI=1S/C4H9ClO/c1-4(2,5)6-3/h1-3H3

InChI Key

UIDDHBVQWPHZHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(OC)Cl

2-Chloro-2-methoxypropane is an organic compound characterized by the molecular formula C4H9ClO\text{C}_4\text{H}_9\text{ClO}. It appears as a colorless liquid with a distinctive odor and is primarily utilized as a reagent in organic synthesis. The compound is also known by other names, including 2-chloropropyl methyl ether and 2-chloro-1-methoxypropane. Its structure features a chlorine atom and a methoxy group, contributing to its unique reactivity profile in various

  • Nucleophilic Substitution: This reaction allows the chlorine atom to be replaced by nucleophiles such as hydroxide ions or alkoxides, typically carried out in aqueous or alcoholic media.
  • Elimination Reactions: In the presence of strong bases like sodium ethoxide, the compound can undergo elimination to form alkenes.
  • Oxidation: Using oxidizing agents such as potassium permanganate, 2-chloro-2-methoxypropane can be oxidized to yield corresponding alcohols or ketones .

The major products formed through these reactions include ethers, alkenes, and alcohols or ketones depending on the specific reaction conditions and reagents used.

While specific biological activity data for 2-chloro-2-methoxypropane is limited, compounds with similar structures often exhibit varying degrees of biological activity. Its reactivity as an alkylating agent suggests potential interactions with biological macromolecules, which may warrant further investigation in pharmacological contexts. The compound's use in biochemical assays indicates its role as a solvent and reagent in biological research .

There are several methods for synthesizing 2-chloro-2-methoxypropane:

  • Reaction with Thionyl Chloride: The compound can be synthesized by reacting methoxypropanol with thionyl chloride under controlled conditions. This process involves substituting the hydroxyl group with a chlorine atom, often facilitated by a base such as pyridine.
  • Chlorination of Methoxypropane: In industrial settings, chlorination of methoxypropane using chlorine gas is another method to produce this compound. This reaction occurs under specific temperature and pressure conditions to achieve high yields and purity .

2-Chloro-2-methoxypropane has diverse applications across various fields:

  • Organic Synthesis: It serves as a crucial reagent in the preparation of various organic compounds.
  • Biochemical Research: The compound is employed as a solvent and reagent in biochemical assays.
  • Pharmaceutical Manufacturing: It is used in synthesizing pharmaceutical intermediates and active ingredients.
  • Industrial Chemistry: The compound finds application in producing agrochemicals, dyes, and other industrial chemicals .

Research on interaction studies involving 2-chloro-2-methoxypropane primarily focuses on its reactivity with nucleophiles and its potential effects on biological systems. Its role as an alkylating agent suggests that it may interact with nucleophilic sites within biological macromolecules, which could lead to significant implications for its safety and efficacy in pharmaceutical applications. Further studies are necessary to elucidate its interactions at the molecular level .

Several compounds share structural similarities with 2-chloro-2-methoxypropane:

Compound NameMolecular FormulaUnique Features
1-Chloro-2-methoxypropaneC4H9ClODifferent positioning of chlorine; used similarly
2-ChloropropaneC3H7ClLacks methoxy group; simpler structure
1-Methoxy-2-propanolC4H10OContains hydroxyl instead of chlorine
2-Chloropropyl methyl etherC5H11ClOEther functionality; broader applications

Uniqueness: What sets 2-chloro-2-methoxypropane apart is its specific combination of both a chlorine atom and a methoxy group. This unique structure allows it to participate in a wide range of

Early Developments in Chloroether Chemistry

The systematic study of chloroethers began in the late 19th century with the exploration of Williamson ether synthesis variants. Initial routes to 2-chloro-2-methoxypropane involved stoichiometric reactions between chlorinated alcohols and methanol under acidic conditions, though these methods suffered from poor regioselectivity and competing elimination side reactions. The advent of Lewis acid catalysts in the 1950s marked a turning point, with zinc chloride (ZnCl₂) proving particularly effective at directing chloroether formation through stabilized carbocation intermediates.

A comparative analysis of historical synthesis routes reveals critical advancements:

EraMethodYield (%)Key Limitation
1890–1920H₂SO₄-mediated alcohol coupling28–35Polymerization side products
1930–1950HCl gas bubbling in methanol45–52Corrosive reagent handling
1960–presentZnCl₂-catalyzed nucleophilic substitution78–96Moisture sensitivity

Modern protocols employ continuous flow reactors with immobilized acidic ceramics to enhance reaction efficiency, achieving space-time yields of 12.4 mol·L⁻¹·h⁻¹ while minimizing thermal degradation.

Mechanistic Insights into Contemporary Synthesis

The synthesis of 2-chloro-2-methoxypropane proceeds via an Sₙ1 mechanism under acidic conditions:

  • Protonation: Methanol activates the chlorinated precursor through oxygen protonation, generating a better leaving group:
    $$
    \text{ROH} + \text{H}^+ \rightleftharpoons \text{ROH}_2^+
    $$
  • Carbocation Formation: Heterolytic cleavage produces a tertiary carbocation stabilized by hyperconjugation:
    $$
    \text{ROH}2^+ \rightarrow \text{R}^+ + \text{H}2\text{O}
    $$
  • Nucleophilic Capture: Methanol attacks the carbocation center, yielding the chloroether product:
    $$
    \text{R}^+ + \text{CH}3\text{OH} \rightarrow \text{R-O-CH}3 + \text{H}^+
    $$

Isotopic labeling studies using deuterated methanol (CD₃OD) confirm the retention of configuration at the electrophilic carbon, consistent with a planar carbocation intermediate.

2-Chloro-2-methoxypropane demonstrates exceptional reactivity in SN1 nucleophilic substitution reactions due to its ability to form a highly stable tertiary carbocation intermediate [1] [2]. The molecular structure of this compound features a quaternary carbon center substituted with two methyl groups, one methoxy group, and one chlorine atom, creating an ideal substrate for unimolecular substitution mechanisms [3] [4].

The SN1 mechanism for 2-chloro-2-methoxypropane proceeds through a characteristic two-step process where the rate-determining step involves the heterolytic cleavage of the carbon-chlorine bond [5] [6]. This dissociation generates a tertiary carbocation intermediate that exhibits remarkable stability due to multiple stabilizing factors. The carbocation adopts a planar geometry with sp² hybridization at the positively charged carbon, creating an empty p-orbital perpendicular to the molecular plane [7] [8].

Carbocation Stabilization Mechanisms

The stability of the tertiary carbocation derived from 2-chloro-2-methoxypropane results from three primary stabilization mechanisms [9] [10]. First, hyperconjugation effects allow the adjacent carbon-hydrogen bonds to donate electron density into the vacant p-orbital through orbital overlap. Each methyl group contributes through hyperconjugative interactions, with the carbon-hydrogen sigma bonds providing stabilization to the electron-deficient center [11] [9].

Second, inductive effects from the alkyl substituents provide additional stabilization through the donation of electron density via the sigma bond network [12] [9]. The methoxy group presents a unique case, as the oxygen atom possesses lone pairs that can participate in resonance stabilization of the carbocation. This resonance interaction between the oxygen lone pairs and the vacant p-orbital creates a stabilized oxonium ion character [13] [14].

Third, the steric environment around the carbocation center influences its stability through reduced angle strain in the planar geometry compared to the tetrahedral starting material [12] [7]. The energy difference between tertiary, secondary, and primary carbocations demonstrates the significance of substitution patterns, with tertiary carbocations being approximately 15-20 kcal/mol more stable than primary analogues [15] [8].

Kinetic Analysis and Rate Expressions

The kinetics of SN1 reactions involving 2-chloro-2-methoxypropane follow first-order rate laws, where the reaction rate depends solely on the concentration of the alkyl halide substrate [5] [16]. The rate expression can be written as:

$$ \text{Rate} = k_1[\text{RX}] $$

where k₁ represents the rate constant for the rate-determining ionization step [6] [17]. Experimental measurements of SN1 reactions with tertiary substrates typically yield rate constants in the range of 10⁻³ to 10⁻¹ s⁻¹ at room temperature, significantly faster than secondary or primary analogues [18] [19].

The temperature dependence of these reactions follows the Arrhenius equation, with activation energies typically ranging from 15-20 kcal/mol for tertiary carbocation formation [20] [21]. This relatively low activation barrier reflects the high stability of the tertiary carbocation intermediate and explains the rapid reaction rates observed experimentally [22] [23].

Solvent Effects on Carbocation Stability

Polar protic solvents dramatically enhance the stability of carbocation intermediates through solvation effects [5] [15]. Water, alcohols, and other hydrogen-bonding solvents can stabilize both the carbocation and the leaving group through ion-dipole interactions and hydrogen bonding [18] [24]. The solvent cage effect also influences the stereochemical outcome of SN1 reactions, as the leaving group may shield one face of the planar carbocation, leading to some degree of stereochemical retention rather than complete racemization [16] [6].

The ionizing power of different solvents correlates with their ability to stabilize carbocation intermediates [5] [25]. Solvents with high dielectric constants and strong hydrogen-bonding capabilities, such as water and alcohols, promote SN1 pathways by lowering the activation energy for carbocation formation [19] [14].

Radical-Mediated Oxidation Pathways in Atmospheric Chemistry

2-Chloro-2-methoxypropane undergoes significant atmospheric degradation through radical-mediated oxidation pathways, primarily initiated by hydroxyl radicals during daytime and by nitrate radicals during nighttime hours [26] [27]. These processes represent critical atmospheric removal mechanisms for chlorinated ethers and contribute to the formation of secondary organic aerosols and other atmospheric pollutants [28] [29].

Hydroxyl Radical Oxidation Pathways

The atmospheric oxidation of 2-chloro-2-methoxypropane by hydroxyl radicals proceeds through multiple mechanistic pathways, with hydrogen abstraction being the dominant initial step [30] [31]. The OH radical exhibits high reactivity toward organic compounds, with rate constants typically ranging from 10⁻¹² to 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ for chlorinated ethers [26] [32].

The reaction mechanism involves the formation of hydrogen-bonded pre-reaction complexes between the OH radical and the substrate molecule [33] [34]. These complexes facilitate the subsequent hydrogen abstraction process, which occurs preferentially at carbon atoms adjacent to the ether oxygen due to the weakening effect of the electronegative oxygen atom [30] [33].

Following hydrogen abstraction, the resulting carbon-centered radical rapidly combines with molecular oxygen to form peroxy radicals [28] [29]. These peroxy radicals undergo subsequent reactions with nitric oxide, nitrogen dioxide, and other atmospheric oxidants to produce a complex mixture of oxidation products including formaldehyde, formic acid, and various carbonyl compounds [27] [35].

Chlorine Radical Oxidation Mechanisms

Chlorine radicals represent another important class of atmospheric oxidants that react with 2-chloro-2-methoxypropane through both hydrogen abstraction and addition mechanisms [36] [37]. The reactivity of chlorine radicals toward organic substrates generally exceeds that of hydroxyl radicals by factors of 10-100, making them significant atmospheric oxidants despite their lower concentrations [26] [38].

The mechanism of chlorine radical attack on chlorinated ethers involves the formation of intermediate complexes followed by hydrogen abstraction or halogen abstraction processes [39] [40]. The rate constants for these reactions typically range from 10⁻¹¹ to 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, indicating rapid atmospheric processing under conditions where chlorine radicals are present [41] [32].

Atmospheric Degradation Products and Pathways

The atmospheric oxidation of 2-chloro-2-methoxypropane produces a diverse array of degradation products that contribute to secondary organic aerosol formation and tropospheric ozone production [42] [43]. Primary oxidation products include formaldehyde, acetaldehyde, and various chlorinated carbonyl compounds [42] [39].

The degradation pathways lead to the eventual formation of carbon dioxide, water, and hydrogen chloride as terminal products [42] [44]. The hydrogen chloride production contributes to atmospheric acidity and can participate in heterogeneous reactions on aerosol surfaces [45] [46]. The overall atmospheric lifetime of 2-chloro-2-methoxypropane is estimated to be approximately 2-3 days, making it a relatively short-lived atmospheric species [30] [47].

Hydrogen Abstraction Mechanisms with Halogen Radicals

The hydrogen abstraction reactions of 2-chloro-2-methoxypropane with halogen radicals represent fundamental elementary processes in both atmospheric chemistry and synthetic organic chemistry [48] [40]. These reactions proceed through well-defined mechanistic pathways that exhibit significant selectivity based on the molecular structure and electronic properties of the substrate [49] [50].

Chlorine Radical Hydrogen Abstraction

Chlorine radicals abstract hydrogen atoms from 2-chloro-2-methoxypropane through a direct, concerted mechanism characterized by early transition states [40] [51]. The reaction proceeds via the formation of a three-center transition state involving the chlorine radical, the target hydrogen atom, and the carbon center [52] [50].

The energy barriers for hydrogen abstraction by chlorine radicals are typically low, ranging from 5-10 kcal/mol depending on the specific hydrogen atom being abstracted [52] [53]. Primary hydrogen atoms generally exhibit higher abstraction barriers compared to secondary or tertiary positions due to the stability of the resulting carbon radical [49] [40].

Site selectivity in hydrogen abstraction reactions depends on both thermodynamic and kinetic factors [54] [55]. The stability of the product radical influences the reaction barrier height, with more stable radicals forming through lower energy pathways [48] [56]. For chlorinated ethers, hydrogen atoms adjacent to the ether oxygen are particularly reactive due to the stabilization provided by the adjacent heteroatom [57] [58].

Bromine and Iodine Radical Reactions

Bromine and iodine radicals exhibit different reactivity patterns compared to chlorine radicals in hydrogen abstraction reactions [59] [60]. Bromine radicals are generally less reactive than chlorine radicals, with higher energy barriers for hydrogen abstraction processes [61] [56]. The decreased reactivity reflects the weaker bond dissociation energy of the hydrogen-bromine bond compared to hydrogen-chlorine [59] [58].

Iodine radicals show the lowest reactivity among the halogen radicals, with hydrogen abstraction reactions often being thermodynamically unfavorable [61] [60]. This trend follows the periodic table trend in halogen electronegativity and bond strength, with fluorine being the most reactive and iodine the least reactive [62] [59].

Kinetic Isotope Effects

Hydrogen abstraction reactions by halogen radicals exhibit significant kinetic isotope effects when deuterium is substituted for hydrogen [49] [51]. These isotope effects provide valuable mechanistic information about the transition state structure and the degree of bond breaking in the rate-determining step [52] [55].

Primary kinetic isotope effects (kH/kD) for hydrogen abstraction by chlorine radicals typically range from 2-7, indicating substantial hydrogen-chlorine bond formation in the transition state [40] [53]. The magnitude of the isotope effect correlates with the energy barrier height, with higher barriers generally producing larger isotope effects [50] [51].

Computational Studies of Transition States

Quantum chemical calculations have provided detailed insights into the transition state structures for hydrogen abstraction reactions involving halogen radicals [52] [50]. Density functional theory methods, particularly M06-2X and other functionals designed for kinetic studies, accurately reproduce experimental activation barriers and rate constants [49] [21].

The calculated transition state geometries show partial bond formation between the halogen radical and the target hydrogen atom, with bond lengths intermediate between the reactant and product values [52] [51]. The degree of bond formation varies with the halogen identity, with fluorine radicals showing more advanced transition states compared to chlorine, bromine, or iodine [50] [53].

Computational Modeling of Transition States in Etherification Reactions

Computational modeling of transition states in etherification reactions involving 2-chloro-2-methoxypropane has provided fundamental insights into reaction mechanisms, energy barriers, and stereochemical outcomes [63] [64]. Modern quantum chemical methods, particularly density functional theory approaches, have enabled detailed characterization of these fleeting intermediates with high accuracy [65] [66].

Density Functional Theory Applications

Density functional theory has emerged as the primary computational method for studying etherification reaction mechanisms due to its favorable balance between accuracy and computational efficiency [67] [68]. The M06-2X functional has proven particularly effective for kinetic studies, providing activation barriers within 1-2 kcal/mol of experimental values [33] [34].

The computational protocol typically involves geometry optimization of reactants, transition states, and products at the DFT level, followed by single-point energy calculations using higher-level methods such as CCSD(T) for improved accuracy [69] [64]. Transition state structures are characterized by the presence of a single imaginary frequency corresponding to the reaction coordinate [70] [71].

For etherification reactions involving 2-chloro-2-methoxypropane, the calculated transition state geometries reveal key structural features that govern reactivity [65] [72]. The SN1 pathway shows significant carbon-chlorine bond elongation in the transition state, with distances approaching 2.5-3.0 Å compared to 1.8 Å in the ground state [68] [73].

Transition State Theory Applications

Transition state theory provides the theoretical framework for calculating reaction rate constants from computed molecular properties [74] [75]. The theory assumes that reactants and products are in thermal equilibrium with transition states, allowing rate constants to be calculated from partition function ratios [70] [71].

The Eyring equation relates the rate constant to the activation free energy:

$$ k = \frac{k_B T}{h} \exp\left(-\frac{\Delta G^{\ddagger}}{RT}\right) $$

where kB is Boltzmann's constant, h is Planck's constant, T is temperature, and ΔG‡ is the activation free energy [74] [71]. This equation enables the prediction of reaction rates from computed transition state properties [76] [34].

Variational Transition State Theory

Variational transition state theory extends conventional transition state theory by locating the optimal dividing surface along the reaction coordinate [33] [34]. This approach is particularly important for reactions with loose transition states or those involving multiple conformational pathways [69] [77].

The variational procedure involves calculating rate constants at multiple points along the reaction coordinate and selecting the position that minimizes the calculated rate constant [33] [34]. This approach often provides more accurate rate predictions compared to conventional transition state theory, particularly for complex molecular systems [77] [64].

Machine Learning Approaches

Neural network models trained on databases of transition state structures can predict geometries and energies within seconds rather than hours required for conventional calculations [69] [64]. The accuracy of these predictions has reached levels comparable to quantum chemical methods for many reaction types [63] [66].

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Exact Mass

108.0341926 g/mol

Monoisotopic Mass

108.0341926 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-11-2024

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